![molecular formula C25H18ClN3O2S B5253186 N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B5253186.png)
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . The final step involves the sulfonation of the acridone derivative with 4-chlorobenzenesulfonyl chloride under basic conditions to produce the target compound.
Análisis De Reacciones Químicas
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Mecanismo De Acción
The primary mechanism of action of N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerase . This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to target DNA makes it a promising candidate for anti-cancer therapies.
Comparación Con Compuestos Similares
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide can be compared to other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anti-tumor activity and ability to intercalate with DNA.
Triazoloacridone (C-1305): Another DNA intercalator with potential anti-cancer properties.
Amsacrine (m-AMSA): A well-known anti-cancer agent that inhibits topoisomerase II.
What sets this compound apart is its unique combination of the acridine moiety with a sulfonamide group, which may confer additional biological activities and improve its therapeutic potential.
Propiedades
IUPAC Name |
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-17-13-15-18(16-14-17)32(30,31)29-24-12-6-5-11-23(24)28-25-19-7-1-3-9-21(19)27-22-10-4-2-8-20(22)25/h1-16,29H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKPGRDLRKDVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-6-fluoro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5253108.png)
![3-bromo-4-ethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5253110.png)
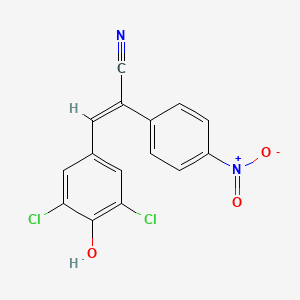
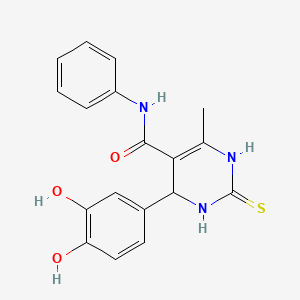
![Diethyl 2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]propanedioate](/img/structure/B5253135.png)
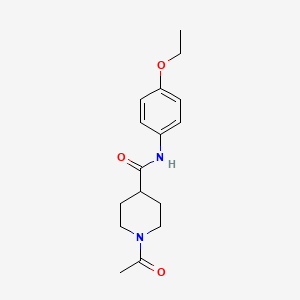
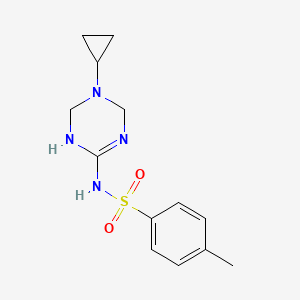
![(2S,6R)-1-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2,6-dimethylpiperidine](/img/structure/B5253169.png)
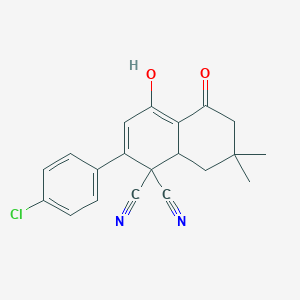
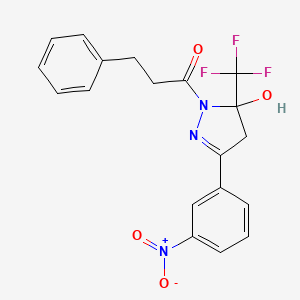
![1-(2-cyclohexylethyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5253184.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5253191.png)
![2-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5253195.png)
![5-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B5253203.png)
